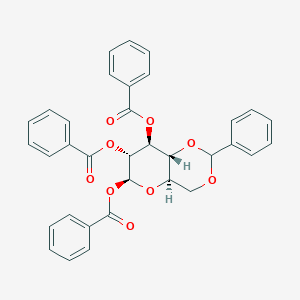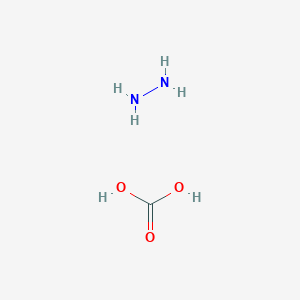
ヒドラジン炭酸塩
概要
説明
6-クロロプリンリボシドは、分子式C10H11ClN4O4の化学化合物です。これは、プリン塩基が6位で塩素化されたプリンヌクレオシドの誘導体です。 この化合物は、特に酵素速度論と基質特異性の研究において、生化学研究における重要な役割を果たすことが知られています .
2. 製法
合成経路と反応条件: 6-クロロプリンリボシドの合成は、通常、プリンヌクレオシドの塩素化を伴います。 これは、6-クロロプリン3’-O-ベンゾイルリボシドをベンジルアルコールと縮合させることを含みます .
工業的製造方法: 6-クロロプリンリボシドの工業的製造方法は、広く文書化されていません。 一般的なアプローチは、実験室設定と同様の反応条件を使用して、大規模な化学合成を行い、高純度と収率を確保することを含みます .
科学的研究の応用
6-Chloropurine riboside is widely used in scientific research due to its versatility:
Chemistry: It is used as a substrate analogue in studies involving enzymes like inosine monophosphate dehydrogenase.
Biology: It helps in studying the kinetics and substrate specificity of adenosine deaminase.
Medicine: It is used in the synthesis of nucleoside derivatives with potential therapeutic applications.
Industry: It is utilized in the production of various biochemical reagents
作用機序
6-クロロプリンリボシドの作用機序は、特定の酵素との相互作用を伴います。たとえば、イノシン一リン酸脱水素酵素の基質アナログとして作用し、その活性を阻害します。 この阻害は、DNAとRNAの合成に不可欠なグアニンヌクレオチドの合成に影響を与えます .
類似化合物:
6-クロロプリン: リボシド部分を伴わない、より単純なアナログ。
2,6-ジクロロプリンリボシド: 2位に塩素原子をさらに1つ含む。
6-メルカプトプリンリボシド: 塩素原子ではなくチオール基を含む。
独自性: 6-クロロプリンリボシドは、その特定の置換パターンと、さまざまな生化学的研究において汎用的な基質アナログとして機能する能力により、ユニークです。 その塩素化されたプリン塩基は、他のヌクレオシドアナログと比較して、独特の反応性を示します .
生化学分析
Biochemical Properties
Hydrazine Carbonate is a derivative of hydrazine, which is known to react with carbonyl compounds to form hydrazones . This reaction mechanism is similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Cellular Effects
Hydrazine and its derivatives have been found to cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . They are also known to cause severe neurologic, pulmonary, hepatic, hematologic, and soft tissue injury .
Molecular Mechanism
The molecular mechanism of Hydrazine Carbonate involves the formation of a hydrazone through a reaction similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Metabolic Pathways
Hydrazine is known to be involved in various metabolic processes .
Subcellular Localization
The localization of proteins and other biomolecules within cells is a complex process that can be predicted using machine learning methods .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropurine riboside typically involves the chlorination of purine nucleosidesThis involves condensing 6-chloropurine 3’-O-benzoylriboside with benzyl alcohol .
Industrial Production Methods: Industrial production methods for 6-Chloropurine riboside are not extensively documented. the general approach involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings, ensuring high purity and yield .
化学反応の分析
反応の種類: 6-クロロプリンリボシドは、次のようなさまざまな化学反応を起こします。
置換反応: 6位にある塩素原子は、他の求核剤で置換することができます。
酸化および還元反応: これらの反応は、プリン環構造を修飾することができます。
一般的な試薬と条件:
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。
酸化および還元反応: 過酸化水素や水素化ホウ素ナトリウムなどの試薬が、制御された条件下で使用されます。
生成される主な生成物:
置換反応: 生成物には、塩素原子が他の官能基に置き換えられた誘導体が含まれます。
酸化および還元反応: 生成物には、プリン環の酸化または還元形態が含まれます
4. 科学研究への応用
6-クロロプリンリボシドは、その汎用性により、科学研究で広く使用されています。
化学: イノシン一リン酸脱水素酵素などの酵素を含む研究における基質アナログとして使用されます。
生物学: アデノシンデアミナーゼの速度論と基質特異性を研究するのに役立ちます。
医学: 潜在的な治療用途を持つヌクレオシド誘導体の合成に使用されます。
類似化合物との比較
6-Chloropurine: A simpler analogue without the riboside moiety.
2,6-Dichloropurine riboside: Contains an additional chlorine atom at the 2nd position.
6-Mercaptopurine riboside: Contains a thiol group instead of a chlorine atom.
Uniqueness: 6-Chloropurine riboside is unique due to its specific substitution pattern and its ability to act as a versatile substrate analogue in various biochemical studies. Its chlorinated purine base provides distinct reactivity compared to other nucleoside analogues .
特性
IUPAC Name |
carbonic acid;hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.H4N2/c2-1(3)4;1-2/h(H2,2,3,4);1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYMQUSHTAONGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563096 | |
| Record name | Carbonic acid--hydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112077-84-6 | |
| Record name | Carbonic acid--hydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


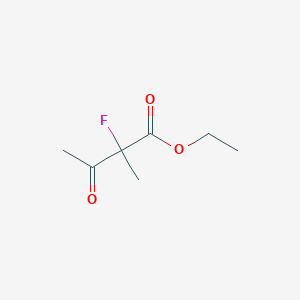
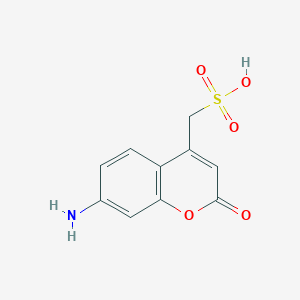

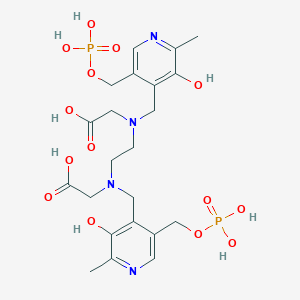
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
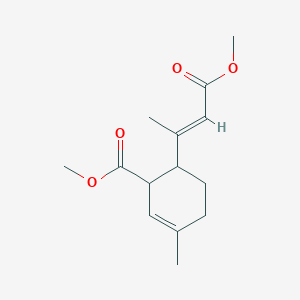
![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)
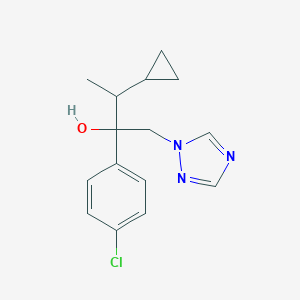
![5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol](/img/structure/B39009.png)

